D-Glucose-18O-1: An In-depth Technical Guide for Researchers
D-Glucose-18O-1: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucose-18O-1 is a stable isotope-labeled monosaccharide that serves as a powerful tool in metabolic research. By replacing the naturally abundant 16O with the heavier 18O isotope at the C1 position of D-glucose, researchers can trace the journey of glucose through various biochemical pathways without the need for radioactive tracers. This technical guide provides a comprehensive overview of D-Glucose-18O-1, its significance in research, experimental methodologies, and data interpretation for professionals in the fields of life sciences and drug development. Stable heavy isotopes of elements like hydrogen, carbon, and oxygen are incorporated into drug molecules, primarily as tracers for quantification during the drug development process[1].
Core Concepts
Chemical and Physical Properties
D-Glucose-18O-1 shares nearly identical chemical and physical properties with its unlabeled counterpart, D-glucose. This similarity is crucial as it ensures that the labeled molecule behaves in the same manner as endogenous glucose within biological systems. The key difference lies in its molecular weight, which is slightly higher due to the presence of the 18O isotope.
| Property | Value |
| Molecular Formula | C₆H₁₂O₅¹⁸O |
| Molecular Weight | ~182.16 g/mol [2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Significance in Research
The primary significance of D-Glucose-18O-1 lies in its application as a tracer in metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a snapshot of cellular physiology[3]. By introducing D-Glucose-18O-1 into cells, tissues, or whole organisms, researchers can track the incorporation of the 18O label into various downstream metabolites. This allows for the elucidation of pathway activity, substrate utilization, and the effects of drugs or genetic modifications on cellular metabolism[1].
Key research areas where D-Glucose-18O-1 and other stable isotope-labeled glucose analogs are invaluable include:
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Cancer Metabolism: Cancer cells exhibit altered glucose metabolism, a phenomenon known as the Warburg effect, characterized by increased glycolysis even in the presence of oxygen[4]. Labeled glucose tracers are used to study these metabolic shifts and to identify potential therapeutic targets[5].
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Diabetes and Obesity: Understanding the dynamics of glucose uptake, storage, and utilization is fundamental to diabetes and obesity research. Isotopic tracers help in quantifying insulin sensitivity, hepatic glucose production, and peripheral glucose uptake[6].
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Neurobiology: The brain is highly dependent on glucose as its primary energy source. Labeled glucose can be used to study neuronal metabolism and its dysregulation in neurodegenerative diseases[5].
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Drug Development: D-Glucose-18O-1 can be used as an internal standard for quantitative analysis of glucose and its metabolites by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. It also aids in studying the mechanism of action of drugs that target metabolic pathways.
Synthesis of D-Glucose-18O-1
While commercially available from various suppliers, the synthesis of D-Glucose-18O-1 can be achieved through several methods. One plausible approach involves the cyanogen-induced phosphorylation of D-glucose in the presence of 18O-labeled water (H₂¹⁸O)[7]. This method relies on the formation of a cyanogen-phosphate adduct that acts as a phosphorylating agent, attacking the glycosidic hydroxyl group of glucose to produce glucopyranose 1-phosphate with the incorporation of the 18O isotope. Subsequent enzymatic or chemical dephosphorylation would yield the desired D-Glucose-18O-1. Another approach involves enzymatic synthesis, which offers high specificity and yield[8].
Experimental Protocols
The following are detailed methodologies for key experiments utilizing stable isotope-labeled glucose, adapted for the use of D-Glucose-18O-1.
In Vitro Cell Culture Labeling for Metabolic Flux Analysis
This protocol describes the general procedure for labeling cultured cells with D-Glucose-18O-1 to study intracellular metabolic fluxes.
Materials:
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Mammalian cell line of interest (e.g., cancer cell line)
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Standard cell culture medium (e.g., DMEM)
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Glucose-free DMEM
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D-Glucose-18O-1
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Dialyzed Fetal Bovine Serum (dFBS)
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Phosphate-Buffered Saline (PBS), ice-cold
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Methanol, 80% in water, pre-chilled to -80°C
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Cell scraper
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Centrifuge
Procedure:
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Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in standard culture medium.
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Media Preparation: Prepare the labeling medium by dissolving D-Glucose-18O-1 in glucose-free DMEM to the desired final concentration (e.g., 25 mM). Supplement with 10% dFBS.
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Labeling:
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Aspirate the standard culture medium from the wells.
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Wash the cells once with PBS.
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Add the pre-warmed D-Glucose-18O-1 labeling medium to each well.
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Incubate for a time course determined by the specific metabolic pathway of interest (e.g., minutes for glycolysis, hours for the TCA cycle to reach isotopic steady state).
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-
Metabolite Extraction:
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Aspirate the labeling medium.
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Wash the cells rapidly with ice-cold PBS.
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Add 1 mL of pre-chilled 80% methanol to each well to quench metabolism and extract metabolites.
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Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
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Vortex thoroughly.
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Centrifuge at maximum speed for 10 minutes at 4°C.
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-
Sample Preparation for Analysis:
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Transfer the supernatant containing the metabolites to a new tube.
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Dry the metabolite extract using a vacuum concentrator.
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The dried extract can be stored at -80°C until analysis by MS or NMR.
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In Vivo Tracer Studies using Primed-Constant Infusion
This protocol outlines a general approach for in vivo metabolic studies in animal models using a primed-constant infusion of D-Glucose-18O-1.
Materials:
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Animal model (e.g., mouse, rat)
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D-Glucose-18O-1, sterile solution
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Saline solution, sterile
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Infusion pump
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Catheters for infusion and blood sampling
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Blood collection tubes (e.g., with anticoagulant)
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Centrifuge
Procedure:
-
Animal Preparation: Anesthetize the animal and surgically implant catheters for infusion (e.g., in the jugular vein) and blood sampling (e.g., in the carotid artery). Allow for a recovery period as per institutional guidelines.
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Tracer Preparation: Prepare a sterile solution of D-Glucose-18O-1 in saline at a concentration suitable for infusion.
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Priming Dose: Administer a bolus injection (prime) of D-Glucose-18O-1 to rapidly increase the plasma concentration of the tracer to the desired steady-state level. The priming dose is typically calculated based on the animal's body weight and the desired plasma enrichment[9].
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Constant Infusion: Immediately following the priming dose, begin a continuous infusion of the D-Glucose-18O-1 solution at a constant rate using an infusion pump. The infusion rate is set to maintain a stable isotopic enrichment in the plasma[9].
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Blood Sampling: Collect blood samples at regular intervals (e.g., every 10-15 minutes) throughout the infusion period.
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Sample Processing:
-
Immediately centrifuge the blood samples to separate plasma.
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Store the plasma samples at -80°C until analysis.
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Analysis: Analyze the plasma samples for the concentration of unlabeled glucose and the isotopic enrichment of D-Glucose-18O-1 and its metabolites using GC-MS or LC-MS.
Data Presentation and Analysis
Quantitative Data Summary
The data obtained from tracer experiments can be used to calculate various metabolic parameters. The following table provides an example of how quantitative data from a hypothetical study on cancer cell metabolism using D-Glucose-18O-1 could be presented. The values are for illustrative purposes and would be determined experimentally.
| Metabolic Flux | Control Cells (nmol/10^6 cells/hr) | Treated Cells (nmol/10^6 cells/hr) |
| Glucose Uptake Rate | 250 | 180 |
| Lactate Secretion Rate | 400 | 280 |
| Flux through Glycolysis | 200 | 140 |
| Flux through Pentose Phosphate Pathway (Oxidative) | 25 | 35 |
| Flux from Glucose to TCA Cycle | 10 | 8 |
Analytical Techniques
Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for separating and identifying labeled metabolites. After ionization, the mass-to-charge ratio of the metabolites is measured, allowing for the detection of the mass shift caused by the 18O isotope. Tandem mass spectrometry (MS/MS) can be used to fragment the metabolites and determine the position of the label within the molecule[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to analyze the structure and concentration of metabolites. The presence of the 18O isotope can cause a small, indirect shift in the NMR signals of adjacent nuclei (e.g., 13C), which can be used to track the label[10][11].
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the use of D-Glucose-18O-1 in metabolic research.
Caption: Tracing D-Glucose-18O-1 through Glycolysis and into the TCA Cycle.
Caption: Tracing D-Glucose-18O-1 through the Pentose Phosphate Pathway.
Caption: General experimental workflow for D-Glucose-18O-1 tracer studies.
Conclusion
D-Glucose-18O-1 is a versatile and indispensable tool for researchers and scientists in the life sciences and drug development. Its ability to act as a stable isotope tracer allows for the detailed and quantitative analysis of glucose metabolism in a wide range of biological systems and disease models. By leveraging the experimental protocols and analytical techniques outlined in this guide, researchers can gain deeper insights into the complex and dynamic nature of cellular metabolism, ultimately accelerating the discovery of new therapeutic strategies for metabolic diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 4. Reprogramming glucose metabolism in cancer: can it be exploited for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring NQO1 Bioactivation Using [2H7]Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolysis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel natural tracer method to measure complex carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars | Semantic Scholar [semanticscholar.org]
